4-methylbenzenesulfonate;3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole
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Overview
Description
4-methylbenzenesulfonate;3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole is a complex organic compound that features a quinolinium core linked to a benzo[d]thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzenesulfonate;3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole typically involves a multi-step process. One common method includes the reaction of 4-methylquinoline with 3-methylbenzo[d]thiazol-2-ylidene in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents are often employed to minimize waste and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-methylbenzenesulfonate;3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinium derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine
In biology and medicine, 4-methylbenzenesulfonate;3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for further pharmacological studies .
Industry
In industry, this compound is used in the development of advanced materials, such as organic semiconductors and dyes. Its electronic properties make it suitable for applications in optoelectronics and photovoltaics .
Mechanism of Action
The mechanism of action of 4-methylbenzenesulfonate;3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial cell division by disrupting the formation of the Z-ring, a crucial step in bacterial cytokinesis . In anticancer applications, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
2-methylbenzo[d]thiazole derivatives: These compounds share a similar benzo[d]thiazole core and exhibit comparable biological activities.
Benzothiazole-based anti-tubercular compounds: These compounds have shown efficacy against Mycobacterium tuberculosis and are structurally related to 4-methylbenzenesulfonate;3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole.
Uniqueness
What sets this compound apart is its unique combination of a quinolinium core and a benzo[d]thiazole moiety. This structural feature imparts distinct electronic and steric properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-methylbenzenesulfonate;3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N2S.C7H8O3S/c1-20-12-11-14(15-7-3-4-8-16(15)20)13-19-21(2)17-9-5-6-10-18(17)22-19;1-6-2-4-7(5-3-6)11(8,9)10/h3-13H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOJCCLIDPZYJC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107091-89-4 |
Source
|
Record name | Thiazole orange | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107091-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiazole Orange | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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